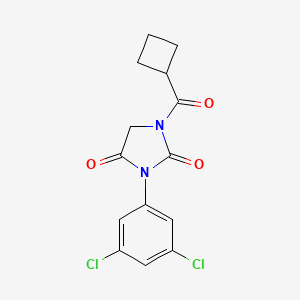

1-(Cyclobutanecarbonyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione

Description

Nomenclature and IUPAC Classification

The systematic naming of 1-(cyclobutanecarbonyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione follows IUPAC guidelines for heterocyclic compounds. The parent structure, imidazolidine-2,4-dione (hydantoin), is a five-membered ring containing two nitrogen atoms at positions 1 and 3 and two ketone groups at positions 2 and 4. Substituents are numbered based on their positions relative to the nitrogen atoms.

- Cyclobutanecarbonyl group : The cyclobutane ring is fused to a carbonyl group, forming a cyclobutanecarbonyl substituent. This group is attached to the nitrogen at position 1 of the imidazolidinedione core.

- 3,5-Dichlorophenyl group : A phenyl ring with chlorine atoms at positions 3 and 5 is bonded to the nitrogen at position 3 of the hydantoin ring.

The full IUPAC name prioritizes the hydantoin core, with substituents listed in alphabetical order: 1-(cyclobutanecarbonyl) precedes 3-(3,5-dichlorophenyl) due to the alphabetical priority of "cyclo-" over "dichloro-". The molecular formula is C₁₄H₁₂Cl₂N₂O₃ , reflecting the contributions of each moiety:

- Imidazolidinedione: C₃H₄N₂O₂

- Cyclobutanecarbonyl: C₅H₆O

- 3,5-Dichlorophenyl: C₆H₃Cl₂

Historical Context of Imidazolidinedione Derivatives in Organic Chemistry

Imidazolidinediones (hydantoins) have been studied since the 19th century, with Adolf von Baeyer first isolating hydantoin in 1861 via hydrogenation of allantoin. Friedrich Urech’s 1873 synthesis of 5-methylhydantoin from alanine sulfate and potassium cyanate marked a pivotal advancement, establishing the Urech hydantoin synthesis as a foundational method for producing substituted hydantoins. Later, the Bucherer–Bergs reaction (1929) expanded synthetic access by condensing carbonyl compounds with ammonium carbonate and potassium cyanide.

| Synthesis Method | Key Reactants | Product Example |

|---|---|---|

| Urech hydantoin synthesis | Amino acids, KCNO, HCl | 5-Methylhydantoin |

| Bucherer–Bergs reaction | Ketones, (NH₄)₂CO₃, KCN | 5,5-Dimethylhydantoin |

These methods enabled the development of bioactive hydantoin derivatives. For example, iprodione , a fungicidal hydantoin derivative containing a dichlorophenyl group (CAS 36734-19-7), was commercialized in the 20th century for agricultural use. The structural flexibility of the hydantoin core—allowing substitutions at positions 1, 3, and 5—has made it a scaffold for drug discovery, particularly in anticonvulsants (e.g., phenytoin) and antimicrobial agents.

Significance of Cyclobutane and Dichlorophenyl Moieties in Bioactive Compounds

Cyclobutane Carbonyl Group

The cyclobutane ring introduces ring strain (approximately 110 kJ/mol due to its 90° bond angles), which can enhance binding affinity to biological targets by adopting constrained conformations. In medicinal chemistry, cyclobutane-containing compounds like abrocitinib (a JAK1 inhibitor) exploit this strain to improve selectivity and metabolic stability. The carbonyl group in this compound further polarizes the molecule, potentially facilitating hydrogen bonding with enzymatic active sites.

3,5-Dichlorophenyl Group

Chlorinated aromatic groups are prevalent in agrochemicals and pharmaceuticals due to their electron-withdrawing effects , which stabilize adjacent electrophilic centers and resist oxidative metabolism. In iprodione, the 3,5-dichlorophenyl moiety contributes to fungicidal activity by interfering with fungal cell membrane integrity. Similarly, the dichlorophenyl group in the subject compound may enhance bioactivity through hydrophobic interactions or π-stacking with aromatic residues in target proteins.

Comparative Analysis of Dichlorophenyl-Containing Compounds

| Compound | Core Structure | Bioactivity | Reference |

|---|---|---|---|

| Iprodione | Hydantoin | Fungicidal | |

| 1-(Cyclobutanecarbonyl)... | Hydantoin | Under investigation | N/A |

| Chlorfenapyr | Pyrrole | Insecticidal |

The integration of cyclobutane and dichlorophenyl groups in a single molecule represents a strategic approach to optimizing pharmacokinetic and pharmacodynamic properties, leveraging steric effects and electronic modulation for targeted bioactivity.

Properties

CAS No. |

67387-65-9 |

|---|---|

Molecular Formula |

C14H12Cl2N2O3 |

Molecular Weight |

327.2 g/mol |

IUPAC Name |

1-(cyclobutanecarbonyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C14H12Cl2N2O3/c15-9-4-10(16)6-11(5-9)18-12(19)7-17(14(18)21)13(20)8-2-1-3-8/h4-6,8H,1-3,7H2 |

InChI Key |

LOZZLHZAYOTEHO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(=O)N2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Core Scaffold Synthesis: Imidazolidine-2,4-dione Formation

The imidazolidine-2,4-dione ring system is typically synthesized via condensation reactions involving urea derivatives and appropriate diketones or halo-substituted precursors. Literature reports on related compounds such as 5,5-diphenylimidazolidine-2,4-dione provide a foundation for the preparation of substituted imidazolidine-2,4-diones through acylation and nucleophilic substitution reactions.

- Typical procedure : Starting from 5,5-diphenylimidazolidine-2,4-dione, acylation with acid chlorides under reflux in acetone with pyridine as a base catalyst is employed to introduce acyl groups at the nitrogen atoms.

- Reaction conditions : Refluxing for 5 hours in acetone with equimolar pyridine and acid chloride yields N-acylated products with moderate to good yields (~56% reported for acetyl derivatives).

Introduction of the Cyclobutanecarbonyl Group

The cyclobutanecarbonyl moiety is introduced via acylation using cyclobutanecarbonyl chloride, a reactive acid chloride derivative of cyclobutanecarboxylic acid.

- Synthesis of cyclobutanecarbonyl chloride : Prepared by chlorination of cyclobutanecarboxylic acid using reagents such as thionyl chloride or oxalyl chloride, followed by purification.

- Acylation reaction : The imidazolidine-2,4-dione core is treated with cyclobutanecarbonyl chloride in an inert solvent like dichloromethane at low temperatures (0–20°C) in the presence of pyridine to scavenge HCl and promote acylation.

- Reaction monitoring and workup : The reaction mixture is stirred overnight at room temperature, washed with aqueous acid and water, dried over magnesium sulfate, and concentrated. The crude product is purified by silica gel chromatography using ethyl acetate as eluent.

- Yield and characterization : Yields around 35% have been reported for methyl-cyclobutanoyl derivatives under these conditions, with characterization by NMR confirming the structure.

Incorporation of the 3,5-Dichlorophenyl Substituent

The 3,5-dichlorophenyl group is introduced typically via nucleophilic substitution or coupling reactions on the imidazolidine ring nitrogen or carbon atoms.

- Starting material : 3-(3,5-dichlorophenyl)imidazolidine-2,4-dione is a known compound with CAS 27387-87-7, which can be synthesized or purchased as an intermediate.

- Functionalization strategy : The 3,5-dichlorophenyl substituent is often introduced by reacting the imidazolidine-2,4-dione core with 3,5-dichlorophenyl halides or via direct substitution on the nitrogen atom using alkylation or acylation methods.

- Reaction conditions : Typical conditions involve refluxing in polar aprotic solvents or using bases to facilitate nucleophilic attack, followed by purification steps such as recrystallization or chromatography.

Representative Preparation Procedure for 1-(Cyclobutanecarbonyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione

Based on the synthesis of related compounds and the available data, a plausible preparation route is as follows:

Analytical and Characterization Data

- Melting points : Imidazolidine-2,4-dione derivatives typically show melting points in the range of 220–300°C depending on substitution.

- NMR Spectroscopy : Proton NMR confirms the presence of cyclobutanecarbonyl protons (multiplets in 1.8–3.7 ppm range) and aromatic protons of the dichlorophenyl group (6.5–8.0 ppm).

- Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of this compound (~MW 345-355 g/mol depending on exact structure) confirm successful synthesis.

- Purity : Achieved by recrystallization or chromatographic methods, with purity >95% confirmed by LC-MS or HPLC.

Summary of Key Research Findings

- The acylation of imidazolidine-2,4-dione derivatives with cyclobutanecarbonyl chloride is best performed at low temperatures in dichloromethane with pyridine as a base to achieve moderate yields and high purity.

- The 3,5-dichlorophenyl substituent can be introduced prior to acylation or via nucleophilic substitution on the imidazolidine ring, depending on the synthetic route chosen.

- Purification by silica gel chromatography and recrystallization from ethanol or ethyl acetate is effective for isolating the target compound.

- Analytical techniques including melting point determination, NMR, and mass spectrometry are essential for confirming the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclobutanecarbonyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

1-(Cyclobutanecarbonyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Cyclobutanecarbonyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

Inhibition of Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.

DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Imidazolidine-2,4-dione Derivatives

Key Findings:

Impact of 1-Position Substitution: The cyclobutanecarbonyl group in the target compound provides greater steric hindrance compared to the 3-methylbutanoyl group in ’s fungicide. This may reduce metabolic degradation but increase binding selectivity in biological systems. The unsubstituted hydantoin () lacks acyl groups, resulting in lower lipophilicity (LogP 1.60 vs. ~2.3–2.5 for acylated derivatives), which affects membrane permeability and bioavailability.

Functional Analogues: Tridiphane (2-(3,5-dichlorophenyl)-2-(2,2,2-trifluoroethyl)oxirane, ): Shares the 3,5-dichlorophenyl motif but lacks the imidazolidinedione core. It acts as a herbicide, highlighting the role of the dichlorophenyl group in agrochemical activity . Imazapyr (): An imidazolinone herbicide with a pyridinecarboxylic acid substituent. Demonstrates that nitrogen-containing heterocycles are versatile scaffolds for pesticidal activity .

Synthetic Flexibility :

- The thiazolo-pyrimidine derivatives in (e.g., 11a, 11b) illustrate how heterocyclic fusion (e.g., thiazolo-pyrimidine vs. imidazolidinedione) alters electronic properties and biological activity. However, these compounds lack the dichlorophenyl group critical for fungicidal action in the target compound .

Biological Activity

1-(Cyclobutanecarbonyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione, also known by its CAS number 67387-65-9, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticonvulsant and antinociceptive activities, as well as its safety profile based on recent studies.

- Molecular Formula : C14H12Cl2N2O3

- Molecular Weight : 327.16 g/mol

- CAS Number : 67387-65-9

Anticonvulsant Activity

Recent studies have demonstrated that compounds within the imidazolidin-2,4-dione class exhibit significant anticonvulsant properties. For instance, a study evaluated various derivatives in animal seizure models including maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The findings indicated that certain derivatives showed superior efficacy compared to standard medications like phenytoin and levetiracetam.

| Compound | ED50 (mg/kg) | Test Type |

|---|---|---|

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | 26.3 (MES) | MES |

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | 11.1 (6 Hz) | 6 Hz (32 mA) |

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | 40.9 (6 Hz) | 6 Hz (44 mA) |

These results suggest that the compound may be a promising candidate for further development as an anticonvulsant agent .

Antinociceptive Activity

In addition to its anticonvulsant properties, the compound's potential antinociceptive effects were assessed in models of neuropathic pain. However, findings indicated that while some derivatives showed promise in seizure models, they did not exhibit significant antinociceptive activity in the oxaliplatin-induced neuropathic pain model. This highlights the need for further exploration into the analgesic properties of related compounds .

Safety and Toxicity

The safety profile of this compound was evaluated through cytotoxicity assays using HepG2 cells. The results indicated that the compound exhibited no cytotoxic effects at tested concentrations, suggesting a favorable safety profile for further pharmacological testing .

Case Studies

-

Study on Anticonvulsant Efficacy :

- A recent study published in December 2024 focused on hybrid compounds containing imidazolidin-2,4-dione. The most effective compound demonstrated broader anticonvulsant activity than traditional treatments and was further analyzed for its mechanism of action involving sodium and calcium channel interactions .

- Comparative Analysis with Established Drugs :

Q & A

Basic: What are the established synthetic routes for 1-(cyclobutanecarbonyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione?

Methodological Answer:

The compound’s synthesis typically involves cyclocondensation and amide formation. A general route includes:

Amide Formation : React 3,5-dichloroaniline with chloroacetyl chloride to form the primary amide intermediate.

Cyclocondensation : Treat the intermediate with sodium cyanate and cyclobutanecarbonyl chloride under reflux in a polar aprotic solvent (e.g., acetonitrile) to form the imidazolidine-2,4-dione core.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).

- Optimize stoichiometry to minimize byproducts (e.g., over-acylation).

Advanced: How do structural modifications at the imidazolidine-2,4-dione core influence biological activity in related fungicides?

Methodological Answer:

Comparative studies on structurally analogous compounds (e.g., vinclozolin, procymidone) reveal:

- Electron-Withdrawing Groups : The 3,5-dichlorophenyl moiety enhances antifungal activity by improving binding to fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .

- Carbonyl Substituents : Cyclobutanecarbonyl groups may increase metabolic stability compared to smaller acyl groups (e.g., methylbutanoyl) due to steric hindrance against hydrolytic enzymes .

Experimental Validation : - Perform in vitro enzyme inhibition assays with Botrytis cinerea cytochrome P450.

- Compare metabolic half-lives in hepatic microsome models (e.g., rat liver S9 fraction) .

Basic: What spectroscopic methods confirm the compound’s structure and purity?

Methodological Answer:

- 1H NMR : Key signals include:

- δ 7.2–7.4 ppm (aromatic protons from 3,5-dichlorophenyl).

- δ 4.1–4.3 ppm (cyclobutanecarbonyl CH2).

- δ 3.8–4.0 ppm (imidazolidine-dione NH).

- LC/MS : Confirm molecular ion [M+H]+ at m/z 329.18 (C14H14Cl2N2O3) and assess purity (>95% by peak area) .

- FT-IR : Verify carbonyl stretches at 1720–1780 cm⁻¹ (imidazolidine-dione and cyclobutanecarbonyl C=O) .

Advanced: What mechanistic insights exist for catalytic reduction of imidazolidine-dione derivatives?

Methodological Answer:

For analogs like 3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-oxazolidine-2,4-dione:

- β-Cyclodextrin (β-CD) Catalysis : β-CD stabilizes the transition state via host-guest interactions, reducing activation energy for vinyl group hydrogenation.

- Stereoelectronic Effects : Electron-deficient dichlorophenyl groups polarize the C=C bond, enhancing regioselectivity for anti-Markovnikov addition .

Experimental Design : - Conduct kinetic studies under varying β-CD concentrations.

- Use DFT calculations to model transition-state geometries.

Basic: What are the known biological targets of 3,5-dichlorophenyl-containing imidazolidine-diones?

Methodological Answer:

- Fungal Targets : Inhibit cytochrome P450 51 (CYP51), critical for ergosterol biosynthesis .

- Mammalian Targets : Metabolites (e.g., M2 of vinclozolin) act as androgen receptor (AR) antagonists at low concentrations but agonists at high concentrations due to competitive binding with dihydrotestosterone .

Assay Recommendations : - Antifungal Activity : Microdilution assays against Fusarium spp. (MIC50 values).

- Receptor Binding : Fluorescence polarization assays with recombinant AR .

Advanced: How do metabolite structures influence dual agonist/antagonist behavior in receptor modulation?

Methodological Answer:

- Metabolite M2 of Vinclozolin : The 3′,5′-dichloro-2-hydroxy-2-methylbut-3-enanilide structure allows AR binding at both the ligand-binding domain (LBD) and DNA-binding domain (DBD).

- Use AR-LBD/DBD chimeric proteins in luciferase reporter assays.

- Perform X-ray crystallography to resolve metabolite-bound AR structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.